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Introduction

Avapritinib (Ayvakit®) and ripretinib (Qinlock®) are two pivotal tyrosine kinase inhibitors (TKIs)
that have significantly advanced the treatment landscape for gastrointestinal stromal tumors
(GIST). Both drugs were approved by the U.S. Food and Drug Administration (FDA) in 2020,
but they serve distinct patient populations based on their unique mechanisms of action and
clinical profiles[1]. Avapritinib is a highly selective inhibitor, primarily targeting specific
mutations, making it a cornerstone of precision medicine for a defined subset of GIST patients.
In contrast, ripretinib is a broad-spectrum inhibitor designed to tackle the heterogeneity of
resistance mutations that emerge after multiple lines of therapy.

This guide provides a comprehensive, data-driven comparison of avapritinib and ripretinib,
intended for researchers, scientists, and drug development professionals. We will delve into
their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols of
their pivotal trials to offer an objective analysis.

Mechanism of Action: Precision vs. Broad-Spectrum
Inhibition
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Avapritinib: Avapritinib is a potent and selective inhibitor of KIT and platelet-derived growth
factor receptor alpha (PDGFRA) kinases.[2][3] It was specifically designed to target the
PDGFRA D842V mutation, which is known for its resistance to imatinib and other TKIs.[4]
Avapritinib functions by binding to the ATP-binding pocket of these mutant kinases, which
blocks autophosphorylation and inhibits downstream oncogenic signaling pathways, including
PISK/AKT and RAS/RAF/MEK/ERK, thereby inducing apoptosis in cancer cells.[2][5]

Ripretinib: Ripretinib employs a novel dual mechanism of action as a "switch-control" TKI.[6][7]
It uniquely binds to both the "switch pocket" and the activation loop of KIT and PDGFRA
kinases.[8] This action locks the kinase in an inactive state, preventing the conformational
changes required for activation.[7] This dual blockade provides broad and potent inhibition
across a wide range of primary and secondary mutations in KIT exons 9, 11, 13, 14, 17, and
18, and PDGFRA exons 12, 14, and 18, which are common drivers of resistance in later lines
of therapy.[6][9][10]

Avapritinib Ripretinib
KIT Exon 17 PDGFRA D842V JR—— Broad KIT & PDGFRA Mutations Ripretinib R
(Resistance Mutation) (Primary Mutation) p (Primary & Secondary) p :
|
Binds Buat-Binding Dual Binding :
|
Y !
|
ATP-Binding Pocket Inhibits W Switch Pocket : Inhibits
l !
! |
! 1
! I
. X . . I
Downstream Signaling Downstream Signaling !
! I
1
|
PI3K/AKT PI3K/AKT i
RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK

Click to download full resolution via product page

Caption: Comparative mechanism of action for Avapritinib and Ripretinib.

Approved Indications and Patient Populations
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The differing mechanisms of avapritinib and ripretinib translate directly to their approved

indications, targeting distinct GIST patient populations. Avapritinib's approval is for a specific,

genetically defined group, whereas ripretinib is approved for use in a broader, heavily

pretreated population.[11][12]

Feature

Avapritinib (Ayvakit®)

Ripretinib (Qinlock®)

GIST Indication

Adults with unresectable or
metastatic GIST harboring a
PDGFRA exon 18 mutation,
including D842V mutations.
[12][13]

Adult patients with advanced
GIST who have received prior
treatment with 3 or more
kinase inhibitors, including
imatinib (fourth-line treatment).
[11][14][15]

Other Indications

Adult patients with advanced
systemic mastocytosis
(AdvSM).[16][17]

None

Patient Population

Genomically-defined subset of
GIST, often as a first-line
treatment for this specific

mutation.

Heavily pretreated, advanced
GIST patients who have
exhausted other approved

therapies.

FDA Approval Date

January 9, 2020 (GIST); June
16, 2021 (AdvSM).[12][16]

May 15, 2020.[11][14]

Head-to-Head Clinical Efficacy

Direct head-to-head trials comparing avapritinib and ripretinib have not been conducted, as

they are approved for different treatment settings. Their efficacy is best understood through
their respective pivotal clinical trials: the NAVIGATOR trial for avapritinib and the INVICTUS

trial for ripretinib.

Avapritinib: NAVIGATOR Trial

The approval of avapritinib for PDGFRA exon 18-mutant GIST was based on the Phase 1

NAVIGATOR trial.[12] This study demonstrated remarkable efficacy in this patient population,

which has historically been resistant to other TKis.
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Ripretinib: INVICTUS and INTRIGUE Trials

Ripretinib's approval was based on the Phase 3 INVICTUS trial, which showed a significant
benefit over placebo in the fourth-line setting.[1][14] Additionally, the Phase 3 INTRIGUE trial
compared ripretinib to sunitinib in the second-line setting. While it did not demonstrate superior
progression-free survival (PFS), it did show a more favorable safety profile.[18][19]

Avapritinib (NAVIGATOR

Efficacy Metric . Ripretinib (INVICTUS Trial)
Trial)
] ) PDGFRA Exon 18 Mutant >4th-Line Advanced GIST
Patient Population
GIST (n=43)[12] (n=85)[11]
Comparator Single-Arm Placebo (n=44)[11]

84% (7% Complete Response,
Overall Response Rate (ORR) ) 9%[14]
77% Partial Response)[13]

Not reached at time of primary
analysis (12-month PFS rate of 6.3 months[14][15]
81%)[20]

Median Progression-Free
Survival (PFS)

Not reached at time of primary
Median Overall Survival (OS) analysis (24-month OS rate of 18.2 months[21]

81%)[20]
Comparator PFS N/A 1.0 month[14][15]
Comparator OS N/A 6.3 months[21]

Experimental Protocols: Pivotal Trials
NAVIGATOR Trial (NCT02508532) - Avapritinib

» Study Design: A multi-center, open-label, single-arm Phase 1 dose-escalation and dose-
expansion study.[1][12]

» Patient Population: Patients with unresectable or metastatic GIST. The efficacy population for
the PDGFRA exon 18 mutation indication included 43 patients harboring this mutation.[12]
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o Treatment: Avapritinib was administered orally once daily. The recommended dose was
established at 300 mg once daily on an empty stomach.[12]

e Primary Endpoints: Safety and tolerability in the dose-escalation phase, and Overall
Response Rate (ORR) in the expansion phase.[22]

o Key Assessments: Tumor response was evaluated by investigators according to modified
RECIST v1.1.

INVICTUS Trial (NCT03353753) - Ripretinib

o Study Design: An international, multi-center, randomized, double-blind, placebo-controlled
Phase 3 trial.[23][24]

o Patient Population: 129 patients with advanced GIST who had progressed on or were
intolerant to at least imatinib, sunitinib, and regorafenib.[24]

o Treatment: Patients were randomized in a 2:1 ratio to receive either ripretinib 150 mg orally
once daily or a matching placebo. Crossover from the placebo arm to the ripretinib arm was
permitted upon disease progression.[14][23]

e Primary Endpoint: Progression-Free Survival (PFS) as assessed by blinded independent
central review using modified RECIST v1.1.[11][24]

o Key Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and
safety.[14]
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Caption: Simplified workflows of the pivotal NAVIGATOR and INVICTUS clinical trials.

Safety and Tolerability

Both drugs have manageable but distinct safety profiles. The INTRIGUE trial suggested that
ripretinib may be better tolerated than sunitinib, a standard second-line therapy.[18]
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Adverse Event (Any
Grade)

Avapritinib (NAVIGATOR)
[12]

Ripretinib (INVICTUS)[24]

Nausea Most common AE Common
Edema (peripheral, periorbital) = 20% -
Fatigue / Asthenia =>20% Common (Grade 3/4: 2%)
Cognitive Impairment >20% -
Diarrhea >20% Common
Alopecia (Hair Loss) - Common
Myalgia (Muscle Pain) - Common
Palmar-Plantar
- Common

Erythrodysesthesia

Hypertension

Common (Grade 3/4: 4%)

Anemia

Common (Grade 3/4 in
Placebo: 7%)

Increased Lipase

Grade 3/4: 5%

Serious Risks

Intracranial hemorrhage,

cognitive effects[17]

New primary cutaneous
malignancies, hypertension,

cardiac dysfunction[14][15]

Note: Direct comparison of AE percentages is challenging due to different trial designs and

patient populations. This table highlights common and notable adverse events.

Mechanisms of Resistance

Resistance is an inevitable challenge in TKI therapy. The mechanisms of resistance to

avapritinib and ripretinib reflect their respective modes of action.

» Avapritinib Resistance: For patients with primary PDGFRA mutations, resistance to

avapritinib has been shown to arise from secondary mutations within the PDGFRA kinase

domain itself, specifically in exons 13, 14, and 15.[25][26] These mutations, such as V658A
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and G680R, are thought to sterically interfere with avapritinib binding to the ATP pocket.[4]
[27]

Ripretinib Resistance: Resistance to ripretinib in heavily pretreated patients is more complex.
Studies have shown an enrichment of secondary mutations in the ATP-binding pocket (AP).
[28] These often occur in cis (on the same allele) with pre-existing activation loop (AL)
mutations, leading to highly resistant compound AP/AL genotypes that can overcome the
dual inhibition mechanism of ripretinib.[28][29]
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Caption: Logical flow of treatment, mutation selection, and drug resistance.

Conclusion
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Avapritinib and ripretinib are both highly effective TKIs, but they are not interchangeable. They
represent two different strategies in the fight against GIST: targeted precision and broad-
spectrum control.

o Avapritinib is a paradigm of precision oncology. It offers a highly effective, first-line option
for patients with a specific genomic profile (PDGFRA exon 18 mutations) that was previously
very difficult to treat.[13] Its use underscores the critical need for comprehensive mutational
testing in all GIST patients at diagnosis.[30]

o Ripretinib addresses the challenge of acquired resistance and mutational heterogeneity that
defines late-stage GIST. Its novel switch-control mechanism provides a much-needed,
effective standard of care for patients who have progressed on three prior therapies,
significantly extending progression-free and overall survival compared to placebo.[14][21]

For drug development professionals and researchers, the distinct clinical positioning of these
two agents highlights the evolving landscape of GIST therapy, moving towards a more nuanced
approach that considers both the initial mutational driver and the subsequent evolution of
resistance mutations over multiple lines of treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/32972961/
https://pubmed.ncbi.nlm.nih.gov/32972961/
https://www.researchgate.net/figure/Conformational-consequences-of-avapritinib-resistance-PDGFRA-mutations-In-silico_fig4_344390860
https://www.gioncologynow.com/post/evaluating-the-potential-of-kit-inhibitor-ripretinib-for-patients-with-gist
https://www.gioncologynow.com/post/evaluating-the-potential-of-kit-inhibitor-ripretinib-for-patients-with-gist
https://www.researchgate.net/publication/369797141_Abstract_3887_ATP-binding_pocket_substitutions_as_secondary_or_tertiary_in-cis_mutations_are_major_on-target_ripretinib_resistance_mechanisms_in_gastrointestinal_stromal_tumor
https://www.onclive.com/view/fda-approves-avapritinib-for-pdgfra-exon-18-gist
https://www.benchchem.com/product/b605698#head-to-head-comparison-of-avapritinib-and-ripretinib
https://www.benchchem.com/product/b605698#head-to-head-comparison-of-avapritinib-and-ripretinib
https://www.benchchem.com/product/b605698#head-to-head-comparison-of-avapritinib-and-ripretinib
https://www.benchchem.com/product/b605698#head-to-head-comparison-of-avapritinib-and-ripretinib
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b605698?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

